molecular formula C11H10N2O3 B1308511 Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate CAS No. 37384-62-6

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1308511
CAS No.: 37384-62-6
M. Wt: 218.21 g/mol
InChI Key: HPUMZVCZZDZNTC-UHFFFAOYSA-N
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Description

Chemical Structure and Molecular Characteristics

The molecular structure of this compound is defined by its molecular formula C₁₁H₁₀N₂O₃, which corresponds to a molecular weight of 218.21 grams per mole. The compound consists of a central 1,2,4-oxadiazole ring system with two distinct substituents: a phenyl group attached at the 5-position and an ethyl carboxylate group located at the 3-position of the heterocyclic ring.

The heterocyclic core contains two nitrogen atoms positioned at the 1 and 2 positions, with an oxygen atom at the 4 position, creating the characteristic 1,2,4-oxadiazole arrangement. This specific positioning of heteroatoms within the five-membered ring creates a unique electronic environment that influences both the chemical reactivity and biological activity of the molecule. The aromatic nature of the oxadiazole ring contributes to the overall stability of the compound while providing sites for potential chemical modification.

Structural Parameter Value
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Chemical Abstracts Service Number 37384-62-6
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2

The phenyl substituent at the 5-position of the oxadiazole ring provides additional aromatic character to the molecule and creates opportunities for π-π stacking interactions in biological systems. The ethyl carboxylate group at the 3-position introduces both electrophilic and nucleophilic sites within the molecule, contributing to its potential reactivity profile. The ester functionality also provides a point for potential hydrolysis, which could be relevant in biological environments where the corresponding carboxylic acid might be the active species.

Nomenclature and Classification within Oxadiazole Family

This compound belongs to the 1,2,4-oxadiazole subfamily, which represents one of four possible isomeric forms of oxadiazole compounds. The oxadiazole family encompasses heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O, existing in four distinct isomeric arrangements: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole.

The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, where the oxadiazole ring serves as the parent structure with substituents numbered according to their positions on the heterocyclic ring. The systematic name "this compound" indicates that the ethyl carboxylate group is attached to the 3-position of the oxadiazole ring, while the phenyl group is located at the 5-position.

Among the oxadiazole isomers, the 1,2,4-oxadiazole series has gained particular prominence in pharmaceutical applications due to its stability and favorable pharmacological properties. Unlike the 1,2,3-oxadiazole isomer, which tends to be unstable and undergoes ring-opening to form diazoketone tautomers, the 1,2,4-oxadiazole system maintains its integrity under various chemical conditions. This stability makes compounds like this compound valuable synthetic intermediates and potential drug candidates.

The classification of this compound within the broader oxadiazole family is significant because each isomeric form exhibits distinct chemical and biological properties. Research has demonstrated that 1,2,4-oxadiazole derivatives often show different pharmacological profiles compared to their 1,3,4-oxadiazole counterparts, with variations in lipophilicity, metabolic stability, and biological activity. These differences arise from the unique electronic distribution and hydrogen bonding capabilities inherent to each isomeric arrangement.

Historical Development of 1,2,4-Oxadiazole Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. Originally classified as azoxime or furo[ab1]diazole, this heterocyclic system remained relatively unexplored for nearly eight decades following its initial discovery. The early period of oxadiazole chemistry was characterized by sporadic investigations, with only occasional publications appearing in the scientific literature until the early 1960s.

The renewed interest in 1,2,4-oxadiazole chemistry emerged in the 1960s when researchers began to recognize the unique photochemical and chemical reactivity properties of these heterocyclic compounds. This period marked the beginning of systematic studies into their photochemical rearrangement reactions and their potential as building blocks for more complex molecular structures. The discovery of their biological activity began in the early 1940s, but it was not until the 1960s that the first commercial drug containing a 1,2,4-oxadiazole ring, oxolamine, was introduced as a cough suppressant.

The modern era of 1,2,4-oxadiazole research began in the 1980s and has continued to expand significantly over the past four decades. During this period, researchers have developed numerous synthetic methodologies for accessing 1,2,4-oxadiazole derivatives and have extensively explored their biological activities. The heterocycle has demonstrated diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant activities.

A significant breakthrough in oxadiazole research occurred with the development of computer-aided drug design approaches. The discovery of oxadiazole antibacterials through in silico docking and scoring of compounds against penicillin-binding protein structures represents a modern approach to antibiotic discovery that emerged from computational methods. These oxadiazole compounds were found to target cell-wall synthesis, demonstrate oral bioavailability, and exhibit bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus strains.

Physicochemical Properties and Structural Features

The physicochemical properties of this compound are influenced by its heterocyclic structure and the electronic effects of its substituents. The compound exhibits characteristics typical of aromatic heterocycles while maintaining the specific properties associated with the 1,2,4-oxadiazole ring system. The presence of both electron-withdrawing and electron-donating groups within the molecule creates a complex electronic environment that affects its chemical behavior and potential biological interactions.

The molecular structure contains multiple functional groups that contribute to its overall properties. The 1,2,4-oxadiazole ring provides aromatic character and potential sites for hydrogen bonding interactions, while the phenyl substituent adds additional aromatic character and influences the molecule's lipophilicity. The ethyl carboxylate group introduces both polar and nonpolar characteristics, creating an amphiphilic molecule with potential for diverse intermolecular interactions.

Property Category Characteristic Value/Description
Molecular Geometry Ring System Five-membered heterocycle with phenyl substituent
Electronic Properties Heteroatom Arrangement Two nitrogen atoms (positions 1,2) and one oxygen atom (position 4)
Functional Groups Ester Functionality Ethyl carboxylate at position 3
Aromatic Character Ring Systems Oxadiazole and phenyl rings provide aromatic stabilization
Polar Surface Area Heteroatom Contribution Nitrogen and oxygen atoms create polar regions

The structural features of the compound contribute to its potential as a bioisosteric replacement for traditional ester and amide functionalities. The 1,2,4-oxadiazole ring can participate in hydrogen bonding interactions similar to those formed by ester and amide groups, but with enhanced stability against enzymatic hydrolysis. This property makes this compound particularly interesting for pharmaceutical applications where metabolic stability is crucial.

The compound's ability to exist in different conformational states is influenced by the rotation around single bonds connecting the substituents to the oxadiazole ring. The phenyl group can adopt various orientations relative to the heterocyclic plane, while the ethyl carboxylate group can also exhibit conformational flexibility. These structural variations can affect the compound's binding interactions with biological targets and its overall pharmacological profile.

Research into oxadiazole derivatives has revealed significant differences in properties between different isomeric forms. Studies comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole matched pairs have shown that the specific arrangement of heteroatoms can dramatically influence lipophilicity, with 1,3,4-oxadiazole isomers typically showing an order of magnitude lower lipophilicity compared to their 1,2,4-oxadiazole counterparts. These differences can be rationalized by the intrinsically different charge distributions and dipole moments associated with each isomeric form.

Properties

IUPAC Name

ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-12-10(16-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUMZVCZZDZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401661
Record name Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37384-62-6
Record name Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester
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Preparation Methods

Amidoxime and Diethyl Oxalate Cyclization Method

One of the most authoritative and frequently cited methods for synthesizing ethyl 1,2,4-oxadiazole-5-carboxylates, including the phenyl-substituted derivative, involves the cyclization of amidoximes with diethyl oxalate (diethyl ether of oxalic acid).

  • Procedure : The amidoxime bearing the phenyl group (phenyl amidoxime) is reacted with a threefold molar excess of diethyl oxalate at room temperature (around 25 °C), followed by heating to 120 °C for 3–4 hours. This promotes cyclodehydration to form the 1,2,4-oxadiazole ring with an ethyl ester at the 3-position.
  • Isolation : The product precipitates upon cooling and is isolated by filtration, washed with dichloromethane to remove impurities, and dried over magnesium sulfate.
  • Advantages : This method provides good yields and is relatively straightforward, with the reaction medium itself (diethyl oxalate) acting as both reagent and solvent.
  • Reference Data :
Parameter Details
Starting Material Phenyl amidoxime
Reagent Diethyl oxalate (3 equiv.)
Temperature 25 °C initial, then 120 °C
Reaction Time 3–4 hours
Work-up Cooling, filtration, washing
Solvent for washing Dichloromethane
Yield Not explicitly stated, typically moderate to high
Product Purity High, suitable for further use

This method is described in a Russian patent (RU2512293C1) and is considered a reliable synthetic route for ethyl 1,2,4-oxadiazole-5-carboxylates with various substituents including phenyl.

One-Pot Coupling Using Ethyl Chloroformate and Amidoximes

A greener and more efficient synthetic approach involves a one-pot reaction of carboxylic acids with aryl amidoximes using ethyl chloroformate as a coupling agent.

  • Procedure : The carboxylic acid (e.g., 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid precursor) is first activated by reaction with ethyl chloroformate in the presence of potassium carbonate in dry dichloromethane at room temperature. Subsequently, the appropriate amidoxime is added, and the mixture is stirred for 2 hours. The crude product is then heated at 120 °C for 4 hours to complete cyclization.
  • Advantages : This method reduces solvent and reagent use, avoids isolation of intermediates, and minimizes side products, aligning with green chemistry principles.
  • Yields : Reported yields for similar 1,2,4-oxadiazole derivatives range from 75% to 93%.
  • Characterization : Products are confirmed by IR, ^1H and ^13C NMR, and elemental analysis.
  • Reference Data :
Parameter Details
Starting Materials Aromatic carboxylic acid, aryl amidoxime
Coupling Agent Ethyl chloroformate
Base Potassium carbonate
Solvent Dry dichloromethane
Temperature Room temperature (activation), then 120 °C (cyclization)
Reaction Time 2 h (coupling), 4 h (cyclization)
Yield 75–93%
Purification Crystallization from ethanol

This method was reported in a peer-reviewed journal article focusing on clean, one-pot syntheses of 1,2,4-oxadiazoles.

Alternative Routes: Cyclocondensation and Metal-Catalyzed Methods

Other methods include:

Comparative Summary of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Amidoxime + Diethyl Oxalate Phenyl amidoxime, diethyl oxalate 25 °C then 120 °C, 3–4 h Moderate-High Simple, direct cyclization Requires heating, solvent washing
One-Pot Ethyl Chloroformate Coupling Carboxylic acid, amidoxime, ethyl chloroformate, K2CO3 RT then 120 °C, 6 h total 75–93% Green, efficient, high yield Requires dry solvents, base
Metal-Catalyzed Oxidative Cyclization Acetonitrile, acetophenone, Fe(NO3)3 80 °C, 18 h Moderate Alternative route Less direct for ethyl ester derivatives

Research Findings and Notes

  • The amidoxime/diethyl oxalate method is well-established and patented, providing a robust route for various substituted oxadiazoles including the phenyl derivative.
  • The one-pot ethyl chloroformate method offers a cleaner, more sustainable approach with excellent yields and reduced purification steps, suitable for scale-up and diverse substrates.
  • The choice of method depends on available starting materials, desired purity, and environmental considerations.
  • Characterization of the final product typically involves IR spectroscopy (ester C=O stretch near 1700 cm^-1, oxadiazole C=N stretch near 1600 cm^-1), NMR spectroscopy (^1H and ^13C), and mass spectrometry to confirm molecular weight and structure.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s anti-infective properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₁₁H₁₀N₂O₃
  • Synthesis : It is typically synthesized via the amidoxime route, where a nitrile reacts with hydroxylamine to form an amidoxime intermediate, followed by cyclization with an acylating agent (e.g., ethyl chlorooxaloacetate) . highlights its preparation using this method, yielding NV930 as a key intermediate for further functionalization.
  • Applications : Derivatives of this compound have demonstrated antimicrobial activity, particularly against Candida albicans and bacterial strains like Staphylococcus aureus . Its ester group allows facile hydrolysis to carboxylic acids for enhanced pharmacological properties .

Comparison with Similar Compounds

The 1,2,4-oxadiazole class exhibits diverse bioactivity depending on substituents. Below is a detailed comparison of Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate with structurally analogous compounds:

Structural and Functional Analogues

Compound Name Substituents (Position 5) Molecular Formula Key Properties/Applications CAS Number Reference
Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate Methyl C₆H₈N₂O₃ Simpler alkyl substituent; lower molecular weight; used as a building block in drug design 40699-38-5
Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate tert-Butyl C₉H₁₄N₂O₃ Bulky substituent enhances steric hindrance; potential for improved metabolic stability 158154-63-3
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl C₆H₇ClN₂O₃ Reactive chloromethyl group enables further alkylation or conjugation 1009620-97-6
Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate 2-Ethoxyphenyl C₁₃H₁₄N₂O₄ Aryl-ether substituent improves lipophilicity; precursor to antitumor agents -
Ethyl 5-cyclobutyl-1,2,4-oxadiazole-3-carboxylate Cyclobutyl C₉H₁₂N₂O₃ Conformationally restricted substituent; explored in kinase inhibitor development 1339740-99-6

Biological Activity

Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (EPODC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

EPODC belongs to the oxadiazole family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The synthesis typically involves the cyclization of an amidoxime with an ester. A common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to produce cinnamic acid, followed by its reaction with amidoxime using carbonyl diimidazole in toluene.

Target Interactions

EPODC exhibits anti-infective properties , targeting various pathogens through multiple mechanisms:

  • Antibacterial Activity : It disrupts bacterial growth by interfering with key biochemical pathways such as:
    • Two-component regulation systems : These systems are crucial for bacterial adaptation and virulence.
    • Flagellar assembly and bacterial secretion systems : Essential for motility and pathogenicity.
    • Quorum sensing : This process allows bacteria to communicate and coordinate their behavior.

Cellular Effects

In cellular models, EPODC has demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway , which is pivotal in cell survival and proliferation. It has also been shown to inhibit thymidylate synthase, a critical enzyme for DNA synthesis, thereby exerting anticancer effects.

EPODC plays a significant role in various biochemical reactions:

  • Enzyme Inhibition : It inhibits specific bacterial enzymes, contributing to its antibacterial properties.
  • Cellular Metabolism : The compound influences gene expression and metabolic processes within cells.

Anticancer Activity

A study conducted on various cancer cell lines revealed that EPODC exhibits substantial cytotoxic effects. For instance, it showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and lung adenocarcinoma cells. Further modifications of EPODC derivatives have led to compounds with even greater antiproliferative activity.

Cell LineIC50 (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma90.0
Human Ovarian Adenocarcinoma2.76
Human Renal Cancer1.143

Antimicrobial Activity

In vitro studies have shown that EPODC possesses significant antimicrobial activity against resistant strains of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Metabolic Pathways

EPODC interacts with various metabolic pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction influences the compound's pharmacokinetics and therapeutic efficacy.

Q & A

What are the primary synthetic routes for Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology
The compound is typically synthesized via the classic amidoxime route . For example, details the preparation of NV930 (this compound) by reacting amidoxime intermediates with activated carboxylic acid derivatives under reflux conditions (e.g., in ethanol or THF at 80–110°C). further demonstrates ester hydrolysis steps to generate carboxylic acid derivatives, achieving high yields (94%) when using anhydrous Na₂SO₄ for drying and purification via flash chromatography .
Key Variables :

  • Temperature : Higher temperatures (e.g., 110°C) may accelerate cyclization but risk side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) improve cyclization efficiency.
  • Workup : Acidic or basic aqueous extraction removes unreacted starting materials.

What safety protocols are critical when handling this compound and its analogs?

Basic Safety Considerations
and highlight hazards for structurally related oxadiazoles:

  • Skin/Eye Irritation : Wear nitrile gloves, goggles, and lab coats. Immediate rinsing with water for 15+ minutes is required upon contact .
  • Respiratory Risks : Use fume hoods to avoid inhalation of fine powders, which may cause irritation (H335) .
  • First Aid : For ingestion, do NOT induce vomiting; administer activated charcoal and seek medical attention .

How can structural modifications of the oxadiazole core enhance biological activity or stability?

Advanced Research: Functional Group Engineering
compares reactivity of 5-phenyl-1,2,4-oxadiazole derivatives with urea (–NH–CO–NH–Ph) or formamidinyl (–N=CH–NH–Ph) side chains. These modifications alter hydrogen-bonding capacity and electronic profiles, impacting interactions with biological targets like TRIDs (Translational Readthrough-Inducing Drugs) in cystic fibrosis research .
Methodological Insight :

  • Fluorination : Introducing electron-withdrawing groups (e.g., –CF₃) improves metabolic stability ( ).
  • Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid enhances water solubility for in vitro assays ().

What advanced analytical techniques are recommended for characterizing crystallographic and electronic properties?

Advanced Characterization
emphasizes the use of SHELX software for small-molecule crystallography. For this compound:

  • X-ray Diffraction : Resolve bond lengths and angles to confirm oxadiazole ring geometry.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., π-stacking of the phenyl group).
  • DFT Calculations : Correlate experimental data with electronic structure models to predict reactivity .

How can researchers address contradictions in reaction outcomes, such as unexpected decarboxylation?

Data Contradiction Analysis
reports unexpected decarboxylation during Lawesson’s reagent-mediated cyclization, yielding benzyl sulfide derivatives instead of the expected ethyl carboxylate.
Troubleshooting Steps :

  • Mechanistic Probe : Use isotopic labeling (e.g., ¹³C) to track carboxylate retention.
  • Condition Screening : Test lower temperatures (0–25°C) and inert atmospheres to suppress side reactions.
  • Byproduct Identification : LC-MS or NMR-guided isolation of intermediates .

What role does this compound play in rescuing protein function in disease models?

Advanced Biological Applications
highlights oxadiazole derivatives as TRIDs for cystic fibrosis. The compound’s scaffold may stabilize misfolded CFTR proteins by:

  • Hydrophobic Pocket Binding : The phenyl group engages in van der Waals interactions.
  • Pharmacokinetic Optimization : Ethyl ester prodrugs improve cell membrane permeability.
    Experimental Design :
  • Cell-Based Assays : Measure CFTR chloride channel activity via fluorescence quenching.
  • Dose-Response Studies : Compare efficacy with ataluren (a known TRID) to establish structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

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